

Confirmation of ATTO 590 Maleimide Conjugation by Mass Spectrometry: A Comparative Guide

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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530

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For researchers, scientists, and drug development professionals, the precise and verified conjugation of fluorescent dyes to biomolecules is paramount for the accuracy and reproducibility of downstream applications. This guide provides a comprehensive comparison of **ATTO 590 maleimide** and a common alternative, Alexa Fluor 594 maleimide, for protein labeling, with a focus on confirming conjugation using mass spectrometry.

ATTO 590 maleimide is a fluorescent label from the rhodamine dye family, known for its high fluorescence quantum yield, exceptional thermal and photostability, and strong absorption characteristics.^{[1][2]} These features make it highly suitable for sensitive applications such as single-molecule detection and high-resolution microscopy.^{[1][2]} The maleimide functional group allows for specific, covalent attachment to thiol groups, most commonly found on cysteine residues within proteins, forming a stable thioether bond.^[3]

Performance Comparison: ATTO 590 Maleimide vs. Alexa Fluor 594 Maleimide

The selection of a fluorescent label is a critical decision in experimental design. Below is a comparison of key performance indicators for **ATTO 590 maleimide** and a widely used alternative, Alexa Fluor 594 C5 maleimide.

Feature	ATTO 590 maleimide	Alexa Fluor 594 C5 maleimide
Molecular Weight	813.29 g/mol [4]	908.97 g/mol [5][6]
Excitation Max (nm)	~593[1]	~590[6]
Emission Max (nm)	~622[1]	~618[6]
**Molar Extinction Coefficient (cm ⁻¹ M ⁻¹) **	~120,000[1]	~92,000[3]
Quantum Yield (Φ)	~0.80[1]	~0.66[3]
Brightness (ε x Φ)	~96,000	~60,720

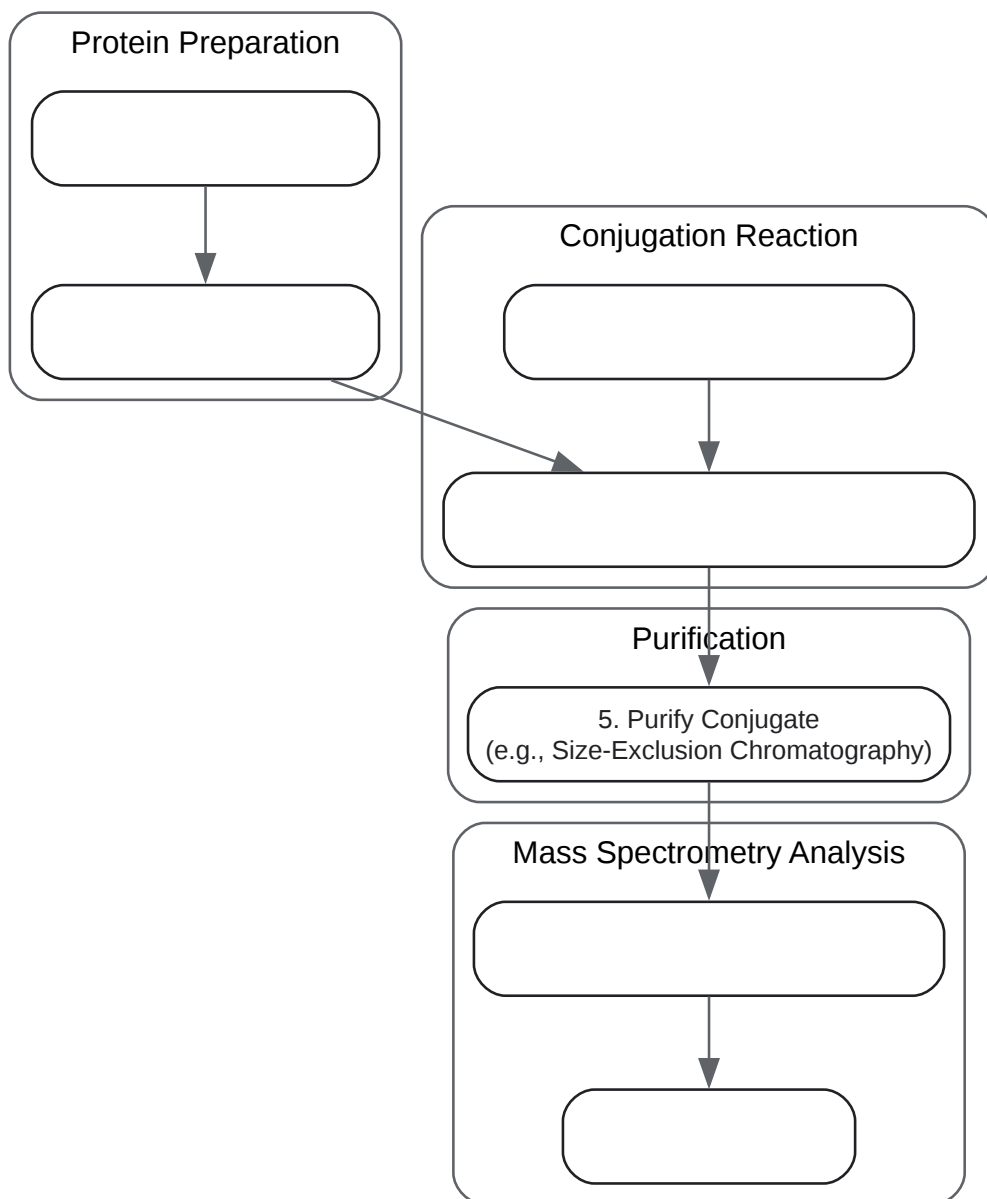
Note: Brightness is a theoretical measure calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore.

ATTO 590 maleimide exhibits a higher molar extinction coefficient and quantum yield compared to Alexa Fluor 594 C5 maleimide, resulting in significantly greater theoretical brightness. This can be a distinct advantage when labeling proteins with a low copy number or for applications requiring high sensitivity.

Experimental Workflow for Conjugation and Mass Spectrometry Analysis

The following diagram outlines a typical workflow for protein conjugation with a maleimide-functionalized dye and subsequent confirmation by mass spectrometry.

Experimental Workflow: Protein Conjugation and MS Analysis



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Caption: A streamlined workflow for protein labeling with a maleimide dye and confirmation by mass spectrometry.

Detailed Experimental Protocols

Protein Labeling with ATTO 590 Maleimide

This protocol is a general guideline and may require optimization for specific proteins.

- **Protein Preparation:** Dissolve the protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer such as 100 mM phosphate buffer at a pH of 7.2 to a final concentration of 2-10 mg/mL.^[7] If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.^[8] Note that reducing agents like DTT must be removed before adding the maleimide dye.^[8]
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 590 maleimide** in anhydrous DMSO to a stock concentration of 10 mM.^[8]
- **Conjugation Reaction:** Add a 10-20 fold molar excess of the **ATTO 590 maleimide** stock solution to the protein solution.^[8] Incubate the reaction for 2 hours at room temperature, protected from light.^[7]
- **Purification:** Remove the unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.^[7]

Mass Spectrometry Analysis

Confirmation of successful conjugation is achieved by detecting a mass shift in the protein corresponding to the molecular weight of the attached dye. Both MALDI-TOF and ESI-MS are suitable techniques for this analysis.

- **Sample Preparation for MALDI-TOF MS:**
 - Mix the purified conjugate solution (typically 1-10 pmol/μL) with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).
 - Spot the mixture onto the MALDI target plate and allow it to air dry.
- **Sample Preparation for ESI-MS:**

- Dilute the purified conjugate in a solvent compatible with electrospray ionization (e.g., water/acetonitrile with 0.1% formic acid).
- Infuse the sample directly into the mass spectrometer or inject it via an LC system.
- Data Acquisition and Analysis:
 - Acquire the mass spectrum of both the unlabeled and labeled protein.
 - Compare the molecular weights to determine the mass shift. The observed mass of the conjugate should be equal to the mass of the protein plus the mass of the **ATTO 590 maleimide** (813.29 Da). Multiple additions of the dye can also be observed.

Illustrative Mass Spectrometry Data

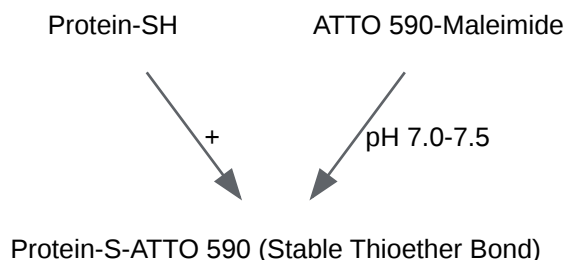
The following table presents the expected mass shifts for a model protein, Bovine Serum Albumin (BSA; approximate molecular weight of 66,430 Da), upon conjugation with one molecule of either **ATTO 590 maleimide** or Alexa Fluor 594 C5 maleimide.

Analyte	Theoretical Mass (Da)	Expected Mass Shift (Da)
Unlabeled BSA	66,430	N/A
BSA-ATTO 590	67,243.29	+813.29
BSA-Alexa Fluor 594	67,338.97	+908.97

Reaction Mechanism

The conjugation of **ATTO 590 maleimide** to a protein occurs via a Michael addition reaction between the maleimide group of the dye and the sulfhydryl group of a cysteine residue.

Thiol-Maleimide Reaction Mechanism



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Caption: The reaction of a protein thiol with a maleimide dye forms a stable thioether bond.

Conclusion

Mass spectrometry is an indispensable tool for the unambiguous confirmation of protein-dye conjugation. By accurately measuring the mass of the protein before and after labeling, researchers can verify the success of the conjugation reaction and determine the degree of labeling. When choosing a fluorescent dye for thiol-reactive labeling, **ATTO 590 maleimide** presents a compelling option due to its superior brightness and photostability. The detailed protocols and comparative data in this guide provide a framework for researchers to confidently perform and validate the conjugation of **ATTO 590 maleimide** to their protein of interest.

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